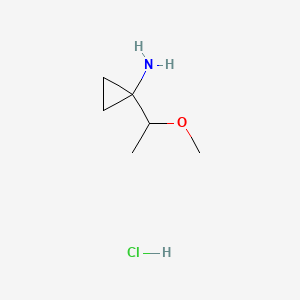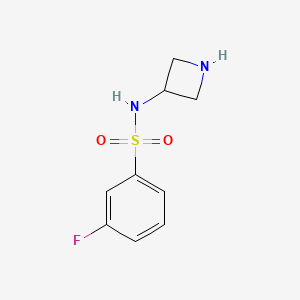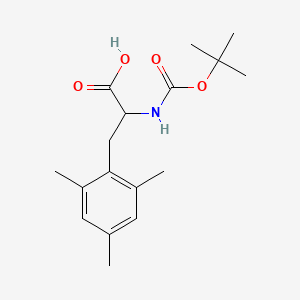
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine typically involves the reaction of 2,4,6-trimethylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The Boc group is resistant to reduction.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Di-tert-butyl dicarbonate (Boc2O):
Trifluoroacetic acid (TFA): For the removal of the Boc group.
Sodium hydroxide (NaOH): As a base in the protection reaction.
Major Products Formed
The major products formed from these reactions include the Boc-protected amine and the deprotected amine after removal of the Boc group .
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a protecting group for amines in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds and peptidomimetics.
Medicine: Utilized in the development of pharmaceuticals and medicinally active compounds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine exerts its effects involves the protection of the amino group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination and decarboxylation steps . The protected amine can then undergo various chemical transformations without interference from the amino group. Deprotection is achieved under acidic conditions, leading to the formation of the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine include:
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used as a sulfamoylating reagent.
N-(tert-Butoxycarbonyl)ethanolamine: Used in organic synthesis and as a protecting group.
N-(tert-Butoxycarbonyl)imidazole: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific structure, which includes the 2,4,6-trimethylphenylalanine moiety. This structure provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and peptide chemistry .
Propiedades
Número CAS |
82317-87-1 |
|---|---|
Fórmula molecular |
C17H25NO4 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-10-7-11(2)13(12(3)8-10)9-14(15(19)20)18-16(21)22-17(4,5)6/h7-8,14H,9H2,1-6H3,(H,18,21)(H,19,20) |
Clave InChI |
UKMUYHBFWIEQLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



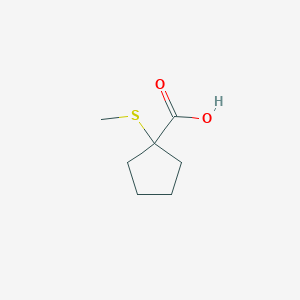
![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
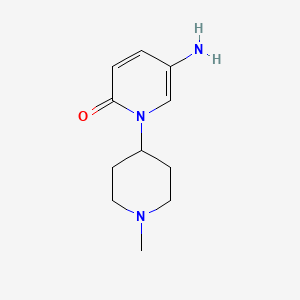
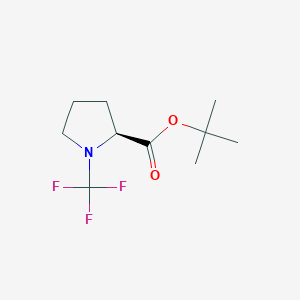
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)

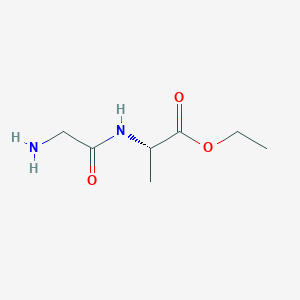
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
